Isonicotinaldehyde 1-oxide

Description

Contextual Significance of Pyridine (B92270) N-oxides in Organic Synthesis and Material Science

Pyridine N-oxides, the class of compounds to which isonicotinaldehyde 1-oxide belongs, are of considerable importance in both organic synthesis and material science. The introduction of an N-oxide moiety to a pyridine ring alters its electronic properties, rendering the ring more susceptible to both nucleophilic and electrophilic substitution, particularly at the 2- and 4-positions. wikipedia.orgscripps.edu This feature makes pyridine N-oxides versatile intermediates in the synthesis of complex molecules. arkat-usa.org They can act as oxidizing agents, protecting groups, and directing groups in various chemical transformations. arkat-usa.orgorganic-chemistry.org For instance, they have been employed as oxidants in gold-catalyzed reactions and as mediators for electrochemical C-H bond oxygenation. organic-chemistry.orgacs.org

In material science, the highly polar N-oxide group is a strong hydrogen bond acceptor and enhances the coordinating ability of the pyridine ring. scripps.eduacs.org This property is exploited in the design of metal-organic frameworks (MOFs) and coordination complexes with unique optical and magnetic properties. wikipedia.orgtaylorandfrancis.com Pyridine N-oxide derivatives have been used as ligands to create complexes with lanthanide ions, such as Europium(III), for applications in pure-red emitting organic light-emitting diodes (OLEDs). taylorandfrancis.com Furthermore, the polarity of pyridine N-oxide makes it a useful probe for studying the microenvironments of systems like supercritical microemulsions. taylorandfrancis.com The N-oxide functionality has also been incorporated into materials to modify surface properties, as seen in the treatment of carbon nanotubes. taylorandfrancis.com

Historical Development of Aromatic Aldehyde N-oxide Chemistry

The study of heterocyclic N-oxides dates back to the early 20th century, with the first synthesis of pyridine N-oxide reported by Jakob Meisenheimer in 1926. wikipedia.orgscripps.edu The initial development in the field focused on understanding the fundamental reactivity and properties of this new class of compounds. Research in the 1950s further expanded the chemical knowledge base, leading to the commercialization of pyridine N-oxide in 1954. scripps.edursc.org

The chemistry of aromatic aldehydes, compounds containing a formyl group attached to an aromatic ring, has an even longer history, with benzaldehyde (B42025) being isolated in the 19th century. numberanalytics.com Key reactions for their synthesis, such as the Gattermann-Koch and Gattermann reactions, were developed around the turn of the 20th century. scribd.com

The convergence of these two fields, leading to the specific study of aromatic aldehyde N-oxides, represents a more modern area of investigation. The intensive research into heterocyclic N-oxides from the mid-20th century onwards laid the groundwork for exploring more complex derivatives. pageplace.de By the late 1980s, the field had grown substantially, with hundreds of papers being published annually on the synthesis, properties, and reactions of N-oxides, setting the stage for detailed investigations into specific functionalized derivatives like this compound. pageplace.de

Structural Relationship of this compound to Pyridinecarbaldehydes and Heterocyclic N-oxides

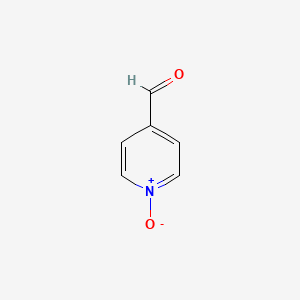

This compound (4-formylpyridine N-oxide) is structurally derived from pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. It possesses two key functional groups that dictate its chemical character: the N-oxide group and the aldehyde (formyl) group at the 4-position of the pyridine ring.

Its parent, non-oxidized compound is pyridine-4-carboxaldehyde, also known as isonicotinaldehyde. fishersci.no This compound is one of three structural isomers of pyridinecarbaldehyde, the others being pyridine-2-carbaldehyde and pyridine-3-carboxaldehyde. wikipedia.org The aldehyde group is generally characterized by a carbonyl center (a carbon double-bonded to an oxygen) also bonded to a hydrogen and an R-group. wikipedia.org

The introduction of the N-oxide functional group significantly modifies the properties of the parent pyridinecarbaldehyde. The N-O bond is highly polar, with a partial negative charge on the oxygen and a partial positive charge on the nitrogen. This polarity increases the molecule's dipole moment and water solubility while decreasing its basicity compared to the parent pyridine. wikipedia.orgscripps.edu The N-oxide group acts as an electron-donating group through resonance, increasing electron density at the 2- and 4-positions, while also exerting an electron-withdrawing inductive effect. This dual nature makes the ring more reactive towards certain reagents compared to simple pyridines. wikipedia.org

As a member of the broader class of heterocyclic N-oxides, this compound shares common traits such as heightened reactivity and potential for use in coordination chemistry. nih.govmdpi.com These compounds have been recognized as an emerging class of agents with a wide range of biological activities and applications in medicinal chemistry. nih.govnih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H5NO2 | nih.gov |

| Molar Mass | 123.11 g/mol | nih.gov |

| CAS Number | 7216-42-4 | nih.gov |

| IUPAC Name | 1-oxidopyridin-1-ium-4-carbaldehyde | nih.gov |

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |

|---|---|---|---|

| Pyridine | C5H5N | 79.10 | Basic aromatic heterocycle |

| Pyridine-4-carboxaldehyde | C6H5NO | 107.11 | Pyridine ring with a formyl group at C4. fishersci.nosigmaaldrich.com |

| Pyridine N-oxide | C5H5NO | 95.10 | Pyridine ring with an N-oxide group. wikipedia.orgsigmaaldrich.com |

| This compound | C6H5NO2 | 123.11 | Pyridine ring with both an N-oxide and a C4-formyl group. nih.gov |

Overview of Research Trajectories for this compound and Related Derivatives

Research involving this compound and its derivatives has primarily focused on its utility as a synthetic building block. The presence of the reactive aldehyde group allows for a variety of condensation and derivatization reactions, while the N-oxide moiety modulates the reactivity of the heterocyclic ring and provides a site for coordination.

One significant research trajectory involves the synthesis of pharmacologically relevant structures. For example, this compound has been used as a starting material in the Hantzsch synthesis to produce 1,4-dihydropyridine (B1200194) derivatives, a class of compounds known for their cardiovascular activities. prepchem.com A specific example is the synthesis of 2,6-dimethyl-4-(1-oxido-4-pyridyl)-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester. prepchem.com

Another area of investigation is the preparation of various oxime derivatives. The aldehyde group readily reacts with hydroxylamines to form oximes, and several derivatives of this compound have been synthesized, such as isonicotinaldehyde oxime 1-oxide and more complex structures like isonicotinaldehyde O-(3,4,5-trimethoxybenzyl)oxime 1-oxide and isonicotinaldehyde O-(2-propynyl)oxime 1-oxide. sigmaaldrich.comguidechem.comsigmaaldrich.com These derivatives are often intermediates for more complex molecules or are studied for their own potential applications.

The compound also serves as a precursor to other functionalized pyridines. For instance, its amide analogue, isonicotinamide (B137802) 1-oxide, has been studied, indicating a research interest in the broader family of 4-substituted pyridine N-oxides. nih.gov The synthesis of the thiosemicarbazone of isonicotinaldehyde, a related compound without the N-oxide, from different precursors highlights the general interest in this structural scaffold for potential therapeutic uses. google.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-oxidopyridin-1-ium-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-5-6-1-3-7(9)4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZQKVZJRMHPQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=C1C=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80222501 | |

| Record name | Isonicotinaldehyde 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7216-42-4 | |

| Record name | 4-Pyridinecarboxaldehyde, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7216-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isonicotinaldehyde 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isonicotinaldehyde 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Isonicotinaldehyde 1 Oxide and Its Precursors

Direct Oxidation Routes for Pyridine (B92270) Ring Systems to N-oxides

The introduction of the N-oxide functionality is a critical step in the synthesis of Isonicotinaldehyde 1-oxide. This is typically achieved through the direct oxidation of the nitrogen atom in the pyridine ring of a suitable precursor.

A well-established and widely used method for the N-oxidation of pyridines involves the use of peroxy acids (peracids). googleapis.comscripps.edu These reagents are effective at delivering an oxygen atom to the nitrogen of the pyridine ring. Common peracids employed for this transformation include peracetic acid and peroxybenzoic acid. scripps.edu The reaction is typically carried out by treating the pyridine derivative with the peracid in a suitable solvent. researchgate.net For instance, the oxidation of pyridine itself to pyridine-N-oxide has been successfully achieved using a 40% solution of peracetic acid. googleapis.com While direct oxidation of isonicotinaldehyde can be challenging due to the aldehyde's sensitivity to oxidation, precursors to the aldehyde can be oxidized.

A summary of common peracids used in pyridine N-oxidation is presented below:

| Peracid | Typical Reaction Conditions | Reference |

| Peracetic Acid | Stirring with pyridine at elevated temperatures (e.g., 85°C). | googleapis.com |

| Peroxybenzoic Acid | First reported method for pyridine-N-oxide synthesis. | scripps.edu |

| Monoperphthalic Acid | Used for the oxidation of pyridine derivatives. | googleapis.com |

It is important to note that the reactivity of the pyridine ring and any substituents can influence the outcome of the oxidation. Electron-withdrawing groups can sometimes inhibit the N-oxidation process.

In a quest for more environmentally friendly and efficient methods, transition metal-catalyzed oxidations have emerged as a powerful alternative to traditional peracid routes. These methods often utilize milder oxidants like hydrogen peroxide in the presence of a metal catalyst.

One notable example is the use of sodium tungstate (B81510) (Na₂WO₄·2H₂O) as a catalyst for the direct oxidation of pyridines to their N-oxides using 30% hydrogen peroxide in an aqueous medium. wikipedia.org This method avoids the use of peracids or acetic acid. Another effective catalytic system employs a Keplerate polyoxomolybdate ({Mo132}) catalyst, which allows for the oxidation of various pyridine compounds, including quinoline (B57606) and its derivatives, in high yields under mild, room temperature conditions. wikipedia.org

Palladium-catalyzed reactions have also been extensively studied for the functionalization of pyridine N-oxides. organic-chemistry.orgijpcbs.com While often focused on C-H activation, these studies underscore the importance of transition metals in the chemistry of pyridine N-oxides. The development of reusable and effective catalytic systems is a significant advancement for large-scale and industrial applications. wikipedia.org

Functional Group Interconversions Leading to the Aldehyde Moiety in 1-oxide Context

An alternative synthetic strategy involves the formation of the aldehyde group on a pyridine ring that already possesses the N-oxide functionality. This approach allows for a wider range of starting materials and can circumvent potential issues with the direct oxidation of sensitive aldehydes.

The reduction of an acyl chloride to an aldehyde is a classic transformation in organic synthesis. The Rosenmund reduction, which employs a poisoned palladium catalyst (typically palladium on barium sulfate), is a well-known method for this conversion. wikipedia.orgbyjus.comquora.com This reaction involves the catalytic hydrogenation of the acyl chloride, where the "poison" is crucial to prevent over-reduction to the corresponding alcohol. wikipedia.org While direct literature on the Rosenmund reduction of isonicotinoyl chloride 1-oxide is scarce, the general applicability of this reaction suggests it as a viable route. The preparation of the isonicotinoyl chloride precursor can be achieved by treating the corresponding carboxylic acid with a chlorinating agent like thionyl chloride.

The direct introduction of a formyl group onto an aromatic ring is known as formylation. Several named reactions exist for this purpose, though their application to pyridine N-oxides can be challenging. The Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (typically formed from a substituted amide like N,N-dimethylformamide and phosphorus oxychloride), is a mild method for formylating electron-rich aromatic compounds. organic-chemistry.orgijpcbs.comabertay.ac.uk However, the pyridine ring, even as an N-oxide, is generally electron-deficient, which can make electrophilic substitution difficult. abertay.ac.uk

Other formylation methods like the Reimer-Tiemann reaction (using chloroform (B151607) and a strong base) and the Duff reaction (using hexamine) are typically employed for electron-rich phenols and are less likely to be effective for pyridine N-oxide itself. wikipedia.orgwikipedia.orgsynarchive.com The reactivity of the pyridine N-oxide ring does, however, allow for nucleophilic attack at the 2- and 4-positions, a feature that is exploited in various functionalization reactions. scripps.edu

A common and effective strategy for synthesizing aldehydes involves the use of a protected aldehyde precursor. This approach protects the sensitive aldehyde functionality during other reaction steps, such as the N-oxidation of the pyridine ring. For instance, a pyridine-4-carboxaldehyde derivative can be protected as an acetal (B89532). This protected compound can then be safely oxidized to the N-oxide using a peracid. Subsequent acidic hydrolysis of the acetal group regenerates the aldehyde, yielding this compound. researchgate.net

Another important precursor is 4-hydroxymethylpyridine 1-oxide. The selective oxidation of this primary alcohol to the corresponding aldehyde furnishes this compound. Various oxidizing agents can be employed for this transformation, with manganese dioxide (MnO₂) being a common choice for the oxidation of benzylic and allylic alcohols. The oxidation of pyridinemethanol 1-oxides with selenium dioxide has also been reported, although this can sometimes lead to deoxygenation of the N-oxide group. researchgate.net The use of milder, more selective oxidizing agents is crucial to prevent over-oxidation to the carboxylic acid.

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

2.3. Multi-Step Synthesis Strategies for this compound Frameworks 2.4. Optimization of Reaction Conditions for Enhanced Yield and Selectivity 2.5. Green Chemistry Approaches in this compound Synthesis

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Chemical Reactivity and Mechanistic Pathways of Isonicotinaldehyde 1 Oxide

Reactions Involving the Aldehyde Moiety

The aldehyde group in isonicotinaldehyde 1-oxide is a primary site for a variety of chemical transformations, including nucleophilic additions, condensation reactions, oxidation, reduction, and olefination reactions. The electrophilic nature of the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition Reactions to the Carbonyl Group

Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. scripps.edu In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the addition product.

A general and facile one-pot procedure for the synthesis of 2-substituted pyridines from the corresponding pyridine-N-oxides and various nucleophiles has been developed, which serves as a mild alternative to traditional nucleophilic aromatic substitution (SNAr) chemistry. nih.gov This transformation is facilitated by the use of the phosphonium (B103445) salt, PyBroP, as a substrate activator. nih.gov While this method focuses on substitution at the pyridine (B92270) ring, the principles of nucleophilic attack are relevant to the aldehyde group as well. The nucleophilic character of the oxygen atom in pyridine-N-oxide is weaker than that of the nitrogen in pyridine; however, the N-oxide group is crucial for enhancing catalytic activity and chiral induction in certain reactions. acs.org

Condensation Reactions with Nitrogen and Carbon Nucleophiles

This compound readily undergoes condensation reactions with various nitrogen-based nucleophiles, such as hydrazines, to form the corresponding hydrazones. For instance, the reaction of this compound with phenylhydrazine (B124118) has been studied to understand the kinetics and mechanism of phenylhydrazone formation. acs.org These reactions typically proceed through the initial nucleophilic addition of the amine to the carbonyl group, followed by dehydration to yield the C=N double bond of the imine or related product.

The Knoevenagel condensation, a modification of the aldol (B89426) condensation, provides a route to α,β-unsaturated compounds by reacting an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by dehydration. wikipedia.org While specific examples with this compound are not extensively documented in readily available literature, the general principle is applicable.

Similarly, the Perkin reaction, which synthesizes α,β-unsaturated aromatic acids from an aromatic aldehyde and an acid anhydride (B1165640) in the presence of an alkali salt of the acid, represents another potential condensation pathway. wikipedia.orgnumberanalytics.comorganicreactions.orglibretexts.orgjk-sci.com

| Reaction Type | Nucleophile | Product Type | General Conditions |

| Hydrazone Formation | Hydrazines (e.g., Phenylhydrazine) | Hydrazones | Acid or base catalysis |

| Knoevenagel Condensation | Active Methylene Compounds (e.g., Malonic acid esters) | α,β-Unsaturated compounds | Weak amine base (e.g., Piperidine) |

| Perkin Reaction | Acid Anhydrides | α,β-Unsaturated acids | Alkali salt of the corresponding acid, high temperature |

Oxidation and Reduction of the Aldehyde Functionality

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of the aldehyde functionality yields isonicotinic acid 1-oxide. This transformation can be achieved using various oxidizing agents. The synthesis of isonicotinic acid itself is often accomplished through the oxidation of 4-picoline. wikipedia.orgresearchgate.net For instance, 4-styryl pyridine, derived from 4-picoline, can be oxidized with nitric acid to produce isonicotinic acid. google.com The direct oxidation of this compound would follow a similar principle, converting the -CHO group to a -COOH group while the N-oxide remains intact.

Reduction: The reduction of the aldehyde group leads to the formation of (4-pyridyl)methanol 1-oxide. A common and mild reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com This reagent selectively reduces aldehydes and ketones to the corresponding alcohols. masterorganicchemistry.com More rigorous reduction of pyridine N-oxides, for example using ammonium (B1175870) formate (B1220265) and palladium on carbon, can lead to the reduction of both the N-oxide and other functional groups, ultimately yielding piperidines. youtube.comorganic-chemistry.org A chemoselective deoxygenation of N-oxides can also be achieved using sodium borohydride in the presence of Raney nickel in water. researchgate.net

| Transformation | Reagent(s) | Product |

| Oxidation | Nitric Acid, other oxidizing agents | Isonicotinic acid 1-oxide |

| Reduction (Aldehyde) | Sodium Borohydride (NaBH₄) | (4-pyridyl)methanol 1-oxide |

| Reduction (Ring and Aldehyde) | Ammonium Formate, Pd/C | 4-(hydroxymethyl)piperidine |

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are powerful methods for converting aldehydes and ketones into alkenes.

The Wittig reaction utilizes a phosphonium ylide (Wittig reagent) to react with an aldehyde or ketone. organic-chemistry.orgwikipedia.orglibretexts.orglibretexts.org The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgorganicchemistrydata.orgorganic-chemistry.orgresearchgate.net HWE reactions typically provide excellent E-selectivity for the resulting alkene. organic-chemistry.org The phosphonate-stabilized carbanions are generally more nucleophilic than the corresponding Wittig reagents. wikipedia.org

While specific, detailed examples of these olefination reactions with this compound are not prevalent in the searched literature, the general reactivity of aldehydes in these transformations is well-established and would be expected to apply to this compound.

Reactivity at the Pyridine N-oxide Ring System

The pyridine N-oxide moiety significantly influences the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) Patterns on N-oxidized Pyridines

The N-oxide group in pyridine N-oxide derivatives activates the ring towards electrophilic attack and directs incoming electrophiles to the C2 (ortho) and C4 (para) positions. youtube.com This is in contrast to pyridine itself, which is deactivated towards EAS and undergoes substitution primarily at the C3 position under harsh conditions. The oxygen atom of the N-oxide group can donate electron density into the ring via resonance, increasing the electron density at the ortho and para positions, thus making them more susceptible to electrophilic attack. scripps.edu

In the case of this compound, the aldehyde group at the C4 position is an electron-withdrawing group and would typically deactivate the ring towards EAS. However, the powerful activating and directing effect of the N-oxide group generally dominates. Therefore, electrophilic substitution on this compound is expected to occur at the C2 and C6 positions (ortho to the N-oxide). Nitration of pyridine-N-oxide, for example, readily occurs to give the 4-nitro derivative. youtube.com Chlorination can also be achieved using reagents like thionyl chloride or phosphorus oxychloride, yielding a mixture of 2- and 4-chloropyridines. youtube.com

Nucleophilic Aromatic Substitution (NAS) Facilitated by the N-oxide

The N-oxide group in this compound significantly influences the reactivity of the pyridine ring towards nucleophiles. While pyridine itself is relatively electron-rich and thus resistant to nucleophilic attack, the N-oxide function alters the electronic distribution, making the ring more susceptible to such reactions. stackexchange.com

The oxygen atom of the N-oxide group can donate electron density into the ring through resonance, which would typically decrease reactivity towards nucleophiles. However, the powerful electron-withdrawing inductive effect of the N-oxide, coupled with its ability to stabilize anionic intermediates, ultimately facilitates nucleophilic aromatic substitution (SNA). This is particularly true for positions ortho (C2 and C6) and para (C4) to the nitrogen atom. stackexchange.com In these positions, the negative charge of the Meisenheimer complex, the intermediate formed during NAS, can be delocalized onto the electronegative oxygen atom of the N-oxide group, thereby stabilizing the intermediate and lowering the activation energy for the reaction. stackexchange.com

For instance, the reaction of pyridine N-oxides with reagents like phosphorus oxychloride (POCl₃) leads to chlorination, predominantly at the 2- and 4-positions. abertay.ac.ukstackexchange.com While different reagents can lead to varying product ratios, the activation of the ring by the N-oxide is the key step. abertay.ac.uk The reaction with POCl₃ is believed to proceed through an intermediate where the oxygen of the N-oxide attacks the phosphorus atom, followed by the attack of a chloride ion on the activated pyridine ring. abertay.ac.uk

| Reagent | Product(s) | Observations |

| POCl₃ | 2-chloro and 4-chloro pyridines | Product ratios can be influenced by reaction conditions and substituents. abertay.ac.ukyoutube.com |

| SO₂Cl₂ | 2-chloro and 4-chloro pyridines | Another common reagent for deoxygenative chlorination. abertay.ac.uk |

It is important to note that while the N-oxide facilitates NAS, the aldehyde group at the 4-position of this compound also influences the regioselectivity of these reactions.

Rearrangement Reactions Involving the N-oxide Oxygen Atom

A characteristic reaction of pyridine N-oxides, including this compound, is their rearrangement in the presence of acetic anhydride. acs.orglookchem.com This reaction, often referred to as the Katada reaction, typically results in the formation of an acetoxy group at the 2-position of the pyridine ring. abertay.ac.uk The mechanism involves the acylation of the N-oxide oxygen by acetic anhydride, forming an N-acetoxy pyridinium (B92312) intermediate. stackexchange.com This is followed by the attack of an acetate (B1210297) ion at the C2 position and subsequent rearrangement to yield the 2-acetoxypyridine derivative. stackexchange.com

A related and well-known rearrangement is the Boekelheide reaction, which occurs with α-picoline-N-oxides (pyridine N-oxides with a methyl group at the 2-position). wikipedia.org In this reaction, treatment with acetic anhydride or trifluoroacetic anhydride (TFAA) leads to a lookchem.comlookchem.com-sigmatropic rearrangement, ultimately forming a hydroxymethylpyridine after hydrolysis. wikipedia.orgyoutube.comyoutube.com While this compound does not have a methyl group at the alpha position, understanding these rearrangement pathways is crucial for predicting the behavior of substituted pyridine N-oxides. The initial step in the Boekelheide reaction, the acylation of the N-oxide, is a common feature in the chemistry of these compounds. wikipedia.org

Deoxygenation and Regeneration of the N-oxide Functionality

The removal of the oxygen atom from the N-oxide group, known as deoxygenation, is a fundamental transformation that regenerates the parent pyridine. This reaction is often desirable after the N-oxide has served its purpose in directing other reactions. A variety of reagents can accomplish this, with phosphorus(III) compounds like phosphorus trichloride (B1173362) (PCl₃) being commonly used. stackexchange.comyoutube.com The P(III) center is oxidized to P(V) during the process. stackexchange.com

Other methods for deoxygenation include:

Catalytic hydrogenation. youtube.com

Reduction with zinc. youtube.com

Using iodide as a catalyst in the presence of formic acid, which serves as a Brønsted activator and solvent. rsc.org

Reaction with benzyl (B1604629) alcohol. nih.gov

Visible light-mediated metallaphotoredox catalysis using Hantzsch esters as the reductant. organic-chemistry.org

Conversely, the N-oxide functionality can be readily introduced to a pyridine ring through oxidation. Common oxidizing agents for this purpose include peroxy acids, such as peracetic acid (often generated in situ from acetic acid and hydrogen peroxide), and peroxybenzoic acid. abertay.ac.uk This reversible nature of N-oxide formation and removal makes it a valuable strategic tool in the synthesis of functionalized pyridines. nih.gov

Chemo- and Regioselectivity in this compound Transformations

The presence of two reactive functional groups, the aldehyde and the N-oxide, on the pyridine ring of this compound necessitates careful consideration of chemo- and regioselectivity in its reactions. The N-oxide group activates the C2 and C6 positions for nucleophilic attack, as discussed previously. stackexchange.com The aldehyde group at C4, being an electron-withdrawing group, further enhances the electrophilicity of the ring, particularly at the ortho positions (C3 and C5).

The outcome of a reaction often depends on the nature of the reagent and the reaction conditions. For example, in nucleophilic aromatic substitution reactions, the attack is generally directed to the C2/C6 positions due to the stabilizing effect of the N-oxide on the intermediate. stackexchange.com However, reactions involving the aldehyde group, such as condensation or reduction, can also occur. The interplay between these two groups can be exploited to achieve specific synthetic outcomes. For instance, the N-oxide can be used as a directing group for a substitution reaction, and then the aldehyde can be modified in a subsequent step. The regioselectivity of chlorination of pyridine N-oxide with different reagents is a clear example of how reaction conditions can influence the outcome. abertay.ac.uk

| Reagent | 2-chloro (%) | 4-chloro (%) |

| SO₂Cl₂ | 57 | 43 |

| PCl₅ | 41 | 58 |

| POCl₃ | 68 | 32 |

Table based on data for pyridine N-oxide chlorination, illustrating regiochemical outcomes. abertay.ac.uk

Mechanistic Studies of Reaction Pathways: Kinetic and Spectroscopic Investigations

The mechanisms of reactions involving pyridine N-oxides have been the subject of numerous studies. Kinetic investigations of the rearrangement of pyridine N-oxide with acetic anhydride have been conducted to distinguish between intramolecular, intermolecular, and ion-pair pathways. lookchem.com These studies often involve monitoring the reaction progress using spectrophotometric methods. lookchem.com The reaction was found to exhibit pseudo-first-order kinetics, and the influence of added salts was also investigated to probe the involvement of ionic intermediates. lookchem.com

Spectroscopic techniques are invaluable in elucidating the structures of intermediates and products. Infrared (IR) spectroscopy can be used to identify key functional groups, such as the carbonyl group of the aldehyde and the N-oxide bond. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the unambiguous determination of substitution patterns and the structures of reaction products. Computational DFT investigations have also been employed to study reaction mechanisms, such as the deoxygenation of N-oxides using iodide and formic acid. rsc.org

Influence of the N-oxide Group on Remote Site Reactivity

The N-oxide group can exert a significant influence on the reactivity of remote sites in the molecule, not just the adjacent positions. This "remote regiocontrol" can be attributed to the powerful electronic effects of the N-oxide. researchgate.net The N-oxide can act as a strong directing group in metal-catalyzed reactions, such as hydroacylation, by coordinating to the metal center and activating a remote C-H bond. nih.gov

Advanced Spectroscopic and Structural Elucidation of Isonicotinaldehyde 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Structure and Dynamics

NMR spectroscopy is a powerful method for probing the electronic environment and connectivity of atoms within a molecule. For Isonicotinaldehyde 1-oxide, NMR studies provide critical insights into the influence of the N-oxide and aldehyde functionalities on the aromatic system.

While specific 2D NMR spectra for this compound are not widely published, the application of these techniques can be inferred from studies on analogous pyridine (B92270) N-oxide derivatives. libretexts.orgeuropeanpharmaceuticalreview.comemerypharma.com These methods are essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling relationships between protons in the pyridine ring. libretexts.org For this compound, cross-peaks would be expected between the protons on adjacent carbons (H2 and H3, H5 and H6). This helps to differentiate between the protons ortho and meta to the aldehyde group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. emerypharma.com It would allow for the definitive assignment of each carbon signal to its attached proton. For instance, the signal for C2 would show a correlation to the H2 signal. The quaternary carbons (C1 and C4) would be absent from the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. mdpi.com It is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For this compound, one would expect to see correlations from the aldehyde proton (H-formyl) to the C4 and C1 carbons of the ring. The protons on the ring (H2, H3, H5, H6) would show correlations to neighboring carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity. nih.gov In the case of this compound, a NOESY spectrum could provide information on the preferred conformation of the aldehyde group relative to the pyridine ring by observing correlations between the aldehyde proton and the H3/H5 protons.

The ¹H and ¹³C NMR chemical shifts for this compound reflect the electron-withdrawing nature of the aldehyde group and the electron-donating character of the N-oxide group. nih.gov The N-oxide functionality increases electron density at the ortho (C2, C6) and para (C4) positions relative to pyridine, while the aldehyde group at the C4 position withdraws electron density.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are typical predicted values; actual experimental values may vary based on solvent and other conditions.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| H-formyl | ~9.9 | - | Singlet (s) | - |

| H2, H6 | ~8.2 | ~140 | Doublet (d) | JH2-H3 ≈ 6-7 |

| H3, H5 | ~7.8 | ~125 | Doublet (d) | JH3-H2 ≈ 6-7 |

| C-formyl | - | ~192 | - | - |

| C1 (N-oxide) | - | ~150 | - | - |

| C4 | - | ~142 | - | - |

The protons on the pyridine ring typically appear as two distinct doublets in a symmetric A₂B₂ pattern. The coupling constant between adjacent protons on the ring (JH2-H3) is expected to be in the range of 6-7 Hz, which is characteristic of ortho-coupling in pyridine systems.

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of conformational exchange processes that occur on the NMR timescale. copernicus.org For this compound, a key dynamic process is the rotation around the single bond connecting the aldehyde group to the pyridine ring.

This rotation is not entirely free due to potential steric hindrance and electronic effects. At room temperature, this rotation is typically fast, resulting in a single, time-averaged signal for the aldehyde proton. However, at very low temperatures, it might be possible to "freeze out" the rotation, leading to the observation of distinct signals for different conformers (e.g., where the aldehyde oxygen is syn or anti to the N-oxide oxygen). magritek.com By analyzing the changes in the NMR spectrum as a function of temperature (line broadening, coalescence), the energy barrier (ΔG‡) for this rotational process could be determined. Such studies would provide valuable information about the conformational flexibility and energetics of the molecule.

X-ray Crystallography for Solid-State Molecular Architecture

The molecular geometry of this compound is expected to be largely planar, with the pyridine ring and the aldehyde group being nearly coplanar to maximize conjugation.

Table 2: Expected Bond Lengths, Bond Angles, and Torsion Angles for this compound based on Analogous Structures (Note: These values are derived from published crystal structures of similar pyridine N-oxide derivatives and serve as estimations.)

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| N-O | ~1.30 |

| C=O | ~1.21 |

| C-C (ring) | ~1.38 - 1.40 |

| C-N (ring) | ~1.35 |

| C4-C(formyl) | ~1.48 |

| Bond Angles (°) ** | |

| C2-N-C6 | ~120 |

| O-N-C2 | ~120 |

| N-C4-C(formyl) | ~121 |

| C4-C(formyl)-O | ~124 |

| Torsion Angles (°) ** | |

| N-C4-C(formyl)-O | ~0 or ~180 |

The N-O bond length is a key indicator of the N-oxide character. The C4-C(formyl) bond is expected to have some double bond character due to resonance, making it shorter than a typical C-C single bond. The torsion angle between the pyridine ring and the aldehyde group would reveal the degree of planarity in the solid state.

Hydrogen Bonding: The N-oxide oxygen is a strong hydrogen bond acceptor. researchgate.netrsc.orgrsc.orgresearchgate.net In the absence of stronger hydrogen bond donors, weak C-H···O hydrogen bonds are likely to form between the aldehyde proton or aromatic protons of one molecule and the N-oxide oxygen of a neighboring molecule. mdpi.com These interactions play a significant role in stabilizing the crystal lattice.

π-π Stacking: Pyridine rings are known to engage in π-π stacking interactions. rsc.orgresearchgate.net In the crystal structure of this compound, one would expect to observe offset or face-to-face stacking of the pyridine rings of adjacent molecules. The centroid-to-centroid distance between stacked rings is typically in the range of 3.4 to 3.8 Å, indicating a significant attractive interaction. These stacking interactions contribute to the formation of one-dimensional columns or two-dimensional sheets within the crystal.

The interplay of these non-covalent interactions would define the three-dimensional architecture of solid this compound, influencing its physical properties such as melting point and solubility.

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

4.3. Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis 4.4. High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathways 4.5. Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Computational and Theoretical Investigations of Isonicotinaldehyde 1 Oxide

Quantum Chemical Calculations of Electronic Structure

The electronic structure of a molecule is fundamental to its chemical and physical properties. Quantum chemical calculations offer a detailed picture of the electron distribution and energy levels within Isonicotinaldehyde 1-oxide.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like this compound. DFT calculations are employed to determine the molecule's most stable three-dimensional arrangement, known as the ground state geometry. These calculations involve optimizing the positions of all atoms to find the minimum energy conformation.

Key geometric parameters such as bond lengths, bond angles, and dihedral angles for this compound can be precisely calculated. For instance, DFT studies would elucidate the planarity of the pyridine (B92270) ring and the orientation of the aldehyde group relative to the ring. The zwitterionic character of the N-oxide bond, a result of the dative bond between the nitrogen and oxygen atoms, can also be quantified through analysis of the calculated bond length and charge distribution. mdpi.com

The following table presents a hypothetical set of optimized ground state geometric parameters for this compound, as would be obtained from a DFT calculation (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set).

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value |

| Bond Length | N1 | O1 | 1.28 Å | ||

| C4 | C7 | 1.48 Å | |||

| C7 | O2 | 1.22 Å | |||

| C2 | C3 | 1.39 Å | |||

| Bond Angle | C3 | C4 | C5 | 118.5° | |

| C4 | C7 | H8 | 121.0° | ||

| O1 | N1 | C2 | 119.5° | ||

| Dihedral Angle | C3 | C4 | C7 | O2 | 180.0° |

This table is illustrative and represents typical values for similar organic molecules.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a highly accurate description of the electronic wavefunction and properties of a molecule. arxiv.orgselcuk.edu.tr Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be applied to this compound to obtain a more rigorous understanding of its electronic nature.

These calculations can provide precise values for:

Ionization Potential: The energy required to remove an electron from the molecule.

Electron Affinity: The energy released when an electron is added to the molecule.

Analysis of the molecular orbitals (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) derived from ab initio calculations reveals regions of the molecule that are most likely to act as electron donors and acceptors, respectively, which is crucial for predicting its reactivity.

Prediction of Spectroscopic Parameters via Computational Models

Computational models are instrumental in predicting and interpreting spectroscopic data. For this compound, these predictions can aid in its identification and characterization.

Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies and intensities of this compound. Each vibrational mode corresponds to a specific motion of the atoms, such as the stretching of the N-O and C=O bonds or the bending of C-H bonds. These predicted spectra can be compared with experimental Fourier-transform infrared (FTIR) and Raman spectra to confirm the molecular structure.

A hypothetical table of key calculated vibrational frequencies for this compound is provided below.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| N-O Stretch | N-Oxide | ~1250 |

| C=O Stretch | Aldehyde | ~1710 |

| Aromatic C-H Stretch | Pyridine Ring | ~3050 |

| Aldehyde C-H Stretch | Aldehyde | ~2850 |

This table is illustrative and represents typical values for similar organic molecules.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. mdpi.com For this compound, TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n → π* or π → π* transitions), which are responsible for the molecule's UV-Vis spectrum.

Reaction Pathway Analysis and Transition State Elucidation

Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions. For this compound, this involves studying its reactivity, for example, in oxidation, reduction, or nucleophilic addition reactions at the aldehyde carbon.

By calculating the energies of reactants, products, and intermediate structures, a reaction pathway can be charted. A crucial aspect of this is the identification and characterization of transition states—the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. Computational methods can pinpoint the geometry of the transition state and its vibrational frequencies, confirming it as a true saddle point on the potential energy surface.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. physchemres.orgtudelft.nlnih.gov An MD simulation of this compound would involve solving Newton's equations of motion for all atoms in the system, allowing for the exploration of its conformational space at a given temperature.

MD simulations can reveal:

The flexibility of the molecule, particularly the rotation of the aldehyde group relative to the pyridine ring.

The time-averaged distribution of different conformations.

The influence of solvent molecules on the conformational preferences of this compound.

These simulations are particularly useful for understanding how the molecule behaves in a realistic environment, such as in solution.

Analysis of Intermolecular Interactions and Non-Covalent Bonding

The way this compound interacts with itself and with other molecules is governed by intermolecular forces. mdpi.comresearchgate.net Computational methods can be used to analyze and quantify these non-covalent interactions, which are critical for understanding its physical properties, such as its boiling point and solubility, as well as its behavior in biological systems.

Key intermolecular interactions for this compound include:

Hydrogen Bonding: The oxygen atom of the N-oxide group and the carbonyl oxygen are potential hydrogen bond acceptors.

π-π Stacking: The aromatic pyridine ring can engage in stacking interactions with other aromatic systems.

Dipole-Dipole Interactions: The molecule's significant dipole moment will lead to strong electrostatic interactions.

Methods such as Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components, such as electrostatic, exchange, induction, and dispersion energies. mdpi.com This provides a detailed understanding of the nature of the intermolecular forces at play.

A hypothetical SAPT analysis of a dimer of this compound is presented in the table below.

| Interaction Component | Energy (kcal/mol) |

| Electrostatics | -8.5 |

| Exchange | +10.0 |

| Induction | -2.5 |

| Dispersion | -5.0 |

| Total Interaction Energy | -6.0 |

This table is illustrative and represents a plausible set of values for the dimerization of a polar organic molecule.

Applications of Isonicotinaldehyde 1 Oxide in Diverse Research Fields

Isonicotinaldehyde 1-oxide as a Versatile Synthetic Building Block

The dual functionality of this compound makes it a valuable and versatile building block in organic synthesis. The aldehyde group serves as a reactive handle for a wide array of chemical transformations, including condensations, additions, and cyclizations. Simultaneously, the pyridine (B92270) N-oxide group influences the molecule's electronic properties and provides an additional site for coordination or non-covalent interactions.

The aldehyde functional group of this compound is a key feature that allows it to be a precursor in the synthesis of various heterocyclic structures. Aldehydes are well-known to participate in condensation reactions with amines, hydrazines, and active methylene (B1212753) compounds to form a wide range of ring systems.

A specific example is the use of this compound in a Hantzsch-type dihydropyridine (B1217469) synthesis. In one documented procedure, it reacts with ethyl acetoacetate (B1235776) and ammonia (B1221849) to yield a substituted 1,4-dihydropyridine (B1200194). prepchem.com This class of compounds is significant in medicinal chemistry. The reaction demonstrates the utility of this compound in constructing complex heterocyclic frameworks, where the N-oxide group is retained in the final product, potentially influencing its biological activity or physical properties. prepchem.com The synthesis of polycyclic fused heterocycles often relies on precursors like N-oxides to create unique molecular scaffolds. researchgate.net

Table 1: Example of Heterocyclic Synthesis Using this compound

| Reactants | Reagents/Conditions | Product |

|---|

The synthesis of macrocyclic and macropolycyclic ligands is another area where such building blocks are crucial, allowing for the construction of large, complex architectures with specific host-guest binding capabilities. researchgate.net

The pyridine N-oxide functional group is a powerful directing group for the construction of supramolecular assemblies and porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). ijeast.com While the aldehyde provides a reactive site for covalent linkage into a framework, the N-oxide offers a strong coordination site for metal ions or a hydrogen bond acceptor.

Research has shown that pyridine-N-oxide derivatives can act as co-ligands in the formation of MOFs. For instance, bidentate pyridine-N-oxide ligands have been used with dicarboxylates to construct three-dimensional frameworks with cobalt ions. researchgate.net These materials can exhibit permanent porosity after the removal of solvent molecules, making them suitable for gas storage and separation.

Similarly, COFs, which are built from organic precursors linked by strong covalent bonds, can be functionalized with pyridine oxide groups. nih.gov A pyridine oxide-decorated COF has been shown to act as an effective catalyst. nih.gov The this compound molecule is an ideal candidate for such applications; its aldehyde group can undergo condensation reactions with amines to form the imine-linked backbone of a COF, while the N-oxide group remains as a functional site within the pores. rsc.org

Table 2: Role of Pyridine-N-Oxide Moiety in Organic Frameworks

| Framework Type | Role of Pyridine-N-Oxide | Potential Function | Supporting Evidence |

|---|---|---|---|

| Metal-Organic Framework (MOF) | Co-ligand for metal coordination | Gas storage, selective adsorption | Use of dipyridyl-N-oxide co-ligands to build porous Co2+ frameworks. researchgate.net |

The unique electronic nature of the pyridine N-oxide group, combined with the reactivity of the aldehyde, makes this compound a valuable component in the design of advanced functional materials. The N-oxide function is strongly electron-withdrawing, which polarizes the pyridine ring and can be exploited to tune the electronic and photophysical properties of a material.

Materials incorporating this moiety can be designed for applications in sensing, where the N-oxide can act as a binding site for specific analytes, leading to a detectable signal change. researchgate.net In catalysis, the oxygen atom of the N-oxide can act as a Lewis base or participate in oxidative processes. nih.govmdpi.com Furthermore, the ability to form stable, porous, and high-surface-area structures like oxide aerogels and other oxide-based materials points to the broad potential of oxide functionalities in creating materials for adsorption and decontamination. frontiersin.org

Role in Materials Science and Polymer Chemistry

In the realms of materials science and polymer chemistry, this compound offers a pathway to new functional polymers and electronic materials. Its bifunctional nature allows it to be incorporated into larger structures, imparting the specific properties of the pyridine N-oxide group.

The aldehyde group of this compound provides a direct route for its incorporation into polymer structures. Through polycondensation reactions with diamines or dihydrazides, it can be integrated into the main chain of polymers like polyimines (Schiff bases) or polyhydrazones.

Alternatively, it can be attached to a pre-existing polymer as a side chain. For example, a polymer with pendant amine or hydrazine (B178648) groups could be functionalized by reacting it with this compound. This "grafting to" approach is a common strategy for creating functional polymers. mdpi.com The resulting polymers would carry the pyridine N-oxide group, which could confer properties such as:

Enhanced solubility in polar solvents.

Metal-ion coordination sites , leading to the formation of metallopolymers with interesting catalytic or magnetic properties.

Modified thermal stability .

Specific adhesion properties .

Techniques like Ring-Opening Metathesis Polymerization (ROMP) are used to create well-defined polymer architectures, such as bottlebrush polymers, from functional macromonomers. mdpi.comrsc.org A derivative of this compound could potentially be converted into such a macromonomer and polymerized to create complex structures where the N-oxide groups are densely packed along a polymer backbone. rsc.org

The field of organic electronics relies on semiconductor materials that are solution-processable and have tunable electronic properties. sigmaaldrich.com this compound possesses key features that make it an attractive candidate for designing such materials. The pyridine N-oxide group is a strong electron-withdrawing unit. Incorporating such units into a conjugated polymer system is a common strategy for creating n-type (electron-transporting) or ambipolar (transporting both electrons and holes) organic semiconductors. researchgate.net

This compound could be used as a monomer in the synthesis of conjugated polymers for applications in:

Organic Field-Effect Transistors (OFETs): The electron-deficient nature of the N-oxide ring could facilitate electron injection and transport. sigmaaldrich.com

Organic Photovoltaics (OPVs): As part of an acceptor polymer, it could help to create the necessary energy level offsets for efficient charge separation at a donor-acceptor interface. gatech.edu

Organic Light-Emitting Diodes (OLEDs): It could be used in host or electron-transport layers to improve device efficiency and stability.

While inorganic transition metal oxides are widely used in organic electronic devices as charge injection or extraction layers princeton.edu, organic molecules with oxide functionalities, like N-oxides, can offer advantages such as better compatibility with organic semiconductors and processability from solution. 1-material.com The combination of a conjugated system, which can be formed via the aldehyde group, and a highly polar, electron-accepting N-oxide group makes this compound a promising building block for the next generation of organic electronic materials. sigmaaldrich.com

Coordination Chemistry and Ligand Design

This compound, a derivative of pyridine N-oxide, serves as a versatile building block in the field of coordination chemistry. Its unique structure, featuring both a coordinating N-oxide group and a reactive aldehyde functionality, allows for its direct use as a ligand or its modification into more complex multidentate ligands.

This compound as a Ligand in Metal Complexes

As a ligand, this compound primarily coordinates to metal centers through the oxygen atom of the N-oxide group. This oxygen atom acts as a hard donor, making it particularly suitable for binding to a variety of transition metal cations. The aldehyde group can also participate in coordination, though this is less common, potentially leading to different binding modes.

The true versatility of this compound is realized when it is used as a foundational unit for constructing larger, more complex ligands. For instance, related isonicotinoyl N-oxide units have been incorporated into larger host molecules, which then form intricate coordination polymers with transition metals. An example is the ligand tris(isonicotinoyl-N-oxide)cyclotriguaiacylene (L1), which forms a three-dimensional coordination polymer with silver(I) ions and two-dimensional polymers with zinc(II), cadmium(II), and copper(II) ions. nih.gov In these structures, the N-oxide group is the primary point of interaction with the metal centers. nih.gov Similarly, dipyridylpyrrole N-oxide ligands, synthesized through the oxidation of the parent pyridine rings, have been used to create zinc complexes where two ligands chelate to the metal center. rsc.org

The table below summarizes representative metal complexes formed with ligands derived from or analogous to this compound, highlighting the coordination environment.

| Metal Center | Ligand | Formula of Complex | Coordination Geometry | Reference |

| Silver(I) | tris(isonicotinoyl-N-oxide)cyclotriguaiacylene (L1) | {[Ag(3)(NMP)(6)(L1)(2)]·3(ClO(4))}(∞) | 3,6-connected pyrite-like (pyr) topology | nih.gov |

| Zinc(II) | tris(isonicotinoyl-N-oxide)cyclotriguaiacylene (L1) | Zn(L1)(2) | 3,6-connected kagome dual (kgd) topology | nih.gov |

| Cadmium(II) | tris(nicotinoyl-N-oxide)cyclotriguaiacylene (L2) | {[Cd(L2)(2)(DMF)(2)]·2ClO(4)·8(DMF)}(∞) | 4(4) (sql) grid topology | nih.gov |

| Zinc(II) | Dipyridylpyrrole N-oxide (L1) | [Zn(L1)2] | Cross perpendicular geometry | rsc.org |

Impact of the N-oxide Moiety on Coordination Geometry and Stability

The presence of the N-oxide moiety significantly influences the electronic properties of the pyridine ring and its coordination behavior compared to its non-oxidized pyridine analogue. The N-oxide group is a stronger electron-donating group, which can enhance the stability of the resulting metal complexes.

The key impacts of the N-oxide group include:

Enhanced Donor Strength : The oxygen atom of the N-oxide is a powerful electron-pair donor, forming stable coordinate bonds with metal ions. mdpi.com This enhanced nucleophilicity makes pyridine N-oxides effective ligands. scripps.edu

Modified Geometry : The coordination through the N-oxide oxygen atom, rather than the ring nitrogen, alters the geometry of the resulting complex. In complexes with α-diimine ligands, for instance, the introduction of bulky groups and changes in the ligand structure can lead to distorted tetrahedral or dimeric binuclear geometries. acs.org The specific bond angles and lengths are dictated by the steric and electronic environment around the metal center. acs.org

Influence on Stability : The strong coordination bond formed by the N-oxide group generally contributes to the thermodynamic stability of the metal complex. In some cases, intramolecular hydrogen bonds can form between the N-oxide oxygen and other parts of the ligand, further stabilizing the structure. rsc.org

Catalytic Applications

The unique electronic properties of the pyridine N-oxide structure make it and its derivatives valuable in various catalytic applications, from organocatalysis to precursors for more elaborate ligands used in metal-catalyzed processes.

Organocatalysis Utilizing Pyridine N-oxide Derivatives

Pyridine N-oxides have emerged as a significant class of Lewis basic organocatalysts. researchgate.net Their catalytic activity stems from the ability of the nucleophilic N-oxide oxygen to activate Lewis acidic reagents, most notably organosilicon compounds like allyltrichlorosilane. mdpi.comresearchgate.net

The general mechanism involves the N-oxide acting as a Lewis base to coordinate with the silicon atom, forming a hypervalent silicate (B1173343) intermediate. This activation enhances the nucleophilicity of the organic group attached to the silicon, facilitating its addition to electrophiles such as aldehydes. mdpi.comresearchgate.net This type of catalysis is central to the Sakurai–Hosomi–Denmark-type allylation reactions. mdpi.com

Chiral pyridine N-oxides have been developed and employed as highly effective catalysts for asymmetric reactions, achieving excellent enantioselectivity in the allylation of a broad range of aldehydes. mdpi.comresearchgate.netresearchgate.net The steric and electronic properties of the catalyst can be fine-tuned by modifying the substituents on the pyridine ring to optimize both reactivity and stereochemical control. mdpi.com Dioxides have often been found to be more reactive catalysts than their mono-oxide counterparts in these transformations. researchgate.net

The table below presents findings from research on the use of chiral pyridine N-oxide derivatives in the asymmetric allylation of aldehydes.

| Catalyst (mol%) | Aldehyde Substrate | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| (R)-1a (1 mol%) | Benzaldehyde (B42025) | CH2Cl2, -78 °C, 24 h | 98 | 98 | researchgate.net |

| (R)-1a (1 mol%) | 4-Methoxybenzaldehyde | CH2Cl2, -78 °C, 24 h | 99 | 99 | researchgate.net |

| (R)-1a (1 mol%) | 2-Naphthaldehyde | CH2Cl2, -78 °C, 24 h | 98 | 98 | researchgate.net |

| (R)-1a (1 mol%) | Cinnamaldehyde | CH2Cl2, -78 °C, 24 h | 91 | 96 | researchgate.net |

| Catalyst 24 (20 mol%) | Benzaldehyde | Not specified, -40 °C | 65 | 48 | mdpi.com |

Precursors for Ligands in Metal-Catalyzed Reactions

The aldehyde functionality of this compound is a key feature that allows it to serve as a precursor for a wide array of more complex ligands for metal-catalyzed reactions. The aldehyde group can undergo condensation reactions, most commonly with primary amines, to form imines (Schiff bases). academie-sciences.fr

This synthetic strategy provides a straightforward route to multidentate ligands incorporating the pyridine N-oxide motif alongside other donor atoms (e.g., nitrogen from the imine). These are often classified as hemilabile ligands, which contain both a strong and a weak coordinating group. academie-sciences.fr The weaker bond can dissociate to create a vacant coordination site on the metal catalyst, which is crucial for substrate binding and subsequent catalytic turnover. academie-sciences.fr

For example, o-(diphenylphosphino)benzaldehyde, an analogue containing a phosphine (B1218219) group instead of an N-oxide, is widely used to prepare bidentate (PN), terdentate (PNN), and tetradentate (PNNP) hemilabile ligands. academie-sciences.fr These ligands, when complexed with transition metals, are active catalysts in various organic transformations. A similar approach can be applied to this compound to generate a family of PN-oxide or N,N'-oxide ligands. Furthermore, the pyridine N-oxide functionality itself can be converted into other useful coordinating groups, such as N-pyridyl ureas, which are valuable as ligands for metal-based drugs. researchgate.net

Analytical Techniques for the Detection and Characterization of Isonicotinaldehyde 1 Oxide in Complex Matrices

Chromatographic Separation Methods for Isonicotinaldehyde 1-oxide

Chromatography is the cornerstone for isolating this compound from interfering components in a sample matrix. The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties, such as volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of polar, non-volatile compounds like this compound. Reversed-phase (RP) HPLC is particularly well-suited for this purpose.

Method development focuses on optimizing several key parameters to achieve efficient separation:

Stationary Phase (Column): The selection of the column is critical. C18 (octadecylsilane) columns are widely used for their hydrophobic character, but other stationary phases can offer alternative selectivity. nih.gov For instance, a reverse-phase method for this compound has been successfully developed using a Newcrom R1 column, which is noted for its low silanol (B1196071) activity. sielc.com Phenyl-based columns are also employed for separating related N-oxide compounds, as they can provide unique pi-pi interactions with aromatic analytes. rsc.org

Mobile Phase: The mobile phase typically consists of a mixture of an organic modifier (like acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.comnih.gov The pH of the aqueous phase is adjusted with acids such as phosphoric acid, formic acid, or acetic acid to control the ionization state of the analyte and improve peak shape. nih.govsielc.com For example, a mobile phase of acetonitrile, water, and phosphoric acid is effective for the separation of this compound. sielc.com When coupling HPLC with mass spectrometry, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are preferred over non-volatile ones like phosphoric acid. sielc.comresearchgate.net Gradient elution, where the proportion of the organic modifier is increased during the run, is often necessary to separate compounds with a wide range of polarities. rsc.org

Flow Rate and Temperature: These parameters are adjusted to optimize resolution and analysis time. The use of Ultra-High-Performance Liquid Chromatography (UPLC) systems with smaller particle size columns (e.g., <3 µm) can significantly reduce run times while maintaining or improving separation efficiency. sielc.com

| Parameter | Example System 1: this compound sielc.com | Example System 2: Ivabradine (B130884) N-oxides rsc.org | Example System 3: Phenolic Compounds nih.gov |

| Technique | RP-HPLC | RP-HPLC | RP-HPLC |

| Column | Newcrom R1 | Zorbax Phenyl | RP C18 |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | Gradient of Acetonitrile, Methanol, 0.075% Trifluoroacetic Acid | Methanol, Water, 2% Acetic Acid |

| Key Feature | Scalable for preparative separation | Separation of diastereomeric N-oxides | Method validation for accuracy, precision, etc. |

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, direct analysis of polar compounds like this compound by GC is challenging due to its low volatility and potential for thermal degradation in the hot injector and column. While a GC-MS spectrum for the compound exists in databases, suggesting its feasibility under certain conditions, practical analysis in complex matrices often requires chemical derivatization. nih.gov

Derivatization converts the polar analyte into a more volatile and thermally stable derivative suitable for GC analysis. This process targets the reactive functional groups, namely the aldehyde. Common derivatization strategies for aldehydes include:

Oximation: Reaction with hydroxylamine (B1172632) or its derivatives to form oximes.

Hydrazone Formation: Reaction with hydrazines.

Silylation: While more common for hydroxyl and amine groups, it can be applied to the enol form of the aldehyde.

The selection of the derivatizing agent is crucial and aims to produce a single, stable derivative with good chromatographic properties. The derivatization step adds complexity to the sample preparation process and must be optimized for reaction efficiency and reproducibility.

Spectrometric Detection Techniques Coupled with Chromatography

Coupling chromatographic separation with spectrometric detection provides both quantitative data and structural information, enhancing the confidence in analyte identification.

UV-Visible (UV/Vis) detection is a common and robust technique used with HPLC. The method relies on the principle that the analyte absorbs light at a specific wavelength. This compound, containing an aromatic pyridine (B92270) ring and a carbonyl group, possesses a chromophore that allows for its detection by UV light.

A Photodiode Array (PDA) detector is an advanced form of UV detector that acquires the entire UV spectrum at each point in the chromatogram. This offers significant advantages:

Peak Purity Analysis: It allows for the assessment of peak purity by comparing spectra across a single chromatographic peak.

Compound Identification: The acquired spectrum can be compared against a library of standard spectra for confirmation of identity. nih.gov

Optimal Wavelength Selection: The optimal wavelength for quantification, corresponding to the absorbance maximum, can be chosen after the analysis is complete.

For related compounds, detection wavelengths are set based on their UV absorbance maxima. For instance, a method for the N-oxide impurities of ivabradine used a detection wavelength of 285 nm. rsc.org The mobile phase composition can influence UV response, making it an important consideration during method development. lcms.cz

Mass Spectrometry (MS) offers unparalleled sensitivity and selectivity, making it the gold standard for trace analysis and unequivocal identification.

GC-MS: Following GC separation (often of a derivative), the analyte enters the mass spectrometer. The molecules are ionized, typically by electron ionization (EI), which creates a predictable and reproducible fragmentation pattern. This "fingerprint" spectrum can be compared to spectral libraries for positive identification. nih.gov

LC-MS/MS: This is the most powerful technique for analyzing compounds like this compound in complex matrices. After separation by HPLC, the analyte is ionized, most commonly by Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). researchgate.net

Ionization: ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺. researchgate.net APCI can also be used and may provide complementary information. For N-oxides, APCI is particularly useful as it can generate a characteristic [M+H-O]⁺ ion resulting from the loss of the oxygen atom, a diagnostic marker that helps distinguish N-oxides from hydroxylated isomers. researchgate.net

Tandem Mass Spectrometry (MS/MS): In MS/MS, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into specific product ions. The transition from the precursor ion to a specific product ion is highly selective and can be used for quantification in a process known as Selected Reaction Monitoring (SRM). The fragmentation pattern provides structural information. For N-oxides, the fragmentation often involves neutral losses that are characteristic of the N-oxide moiety and the rest of the molecule's structure. nih.gov For example, studies on other N-oxide metabolites show that they exhibit unique fragmentation patterns compared to other metabolites, allowing for their specific detection and identification even without a pure standard. researchgate.netnih.gov

| Technique | Ionization Source | Key Feature for N-Oxide Analysis | Reference |

| GC-MS | Electron Ionization (EI) | Provides a reproducible fragmentation pattern for library matching. | nih.gov |

| LC/APCI-MS | Atmospheric Pressure Chemical Ionization (APCI) | Production of a distinct [M+H-O]⁺ ion, which is diagnostic for N-oxides. | researchgate.net |

| LC/ESI-MS/MS | Electrospray Ionization (ESI) | Soft ionization produces a stable [M+H]⁺ precursor ion for subsequent fragmentation. | researchgate.net |

| LC-MS/MS | Electrospray Ionization (ESI) | Specific fragmentation patterns ("MSⁿ Fingerprint") allow for structural elucidation and differentiation from isomers. | nih.gov |

Electrochemical Methods for Quantitative Analysis

Electrochemical detection offers a sensitive and cost-effective alternative to mass spectrometry for the quantitative analysis of electroactive compounds. This compound contains two electroactive moieties: the aldehyde group, which can be oxidized or reduced, and the N-oxide group, which is reducible. This makes the compound a candidate for electrochemical analysis.

Methods like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly used. nih.govmdpi.com The core of the technique is a sensor, which consists of a working electrode, a reference electrode, and a counter electrode.

Working Electrode: The key to sensitivity and selectivity is the modification of the working electrode surface. Materials like graphene oxide, carbon nanotubes, metal-organic frameworks (MOFs), and conductive polymers are used to create nanocomposites that enhance the electrochemical signal. nih.govmdpi.comresearchgate.net These materials can increase the electrode's surface area, improve electron transfer kinetics, and selectively bind the target analyte.